molecular formula C12H15BrN2O3 B1391636 5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid CAS No. 1216949-97-1

5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid

Cat. No.: B1391636
CAS No.: 1216949-97-1
M. Wt: 315.16 g/mol
InChI Key: FCRIVGOXAKBRDX-UHFFFAOYSA-N
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Description

5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid is a chemical compound with the molecular formula C12H15BrN2O3 and a molecular weight of 315.16 g/mol. This compound is known for its unique physical, chemical, and biological properties, making it a valuable substance in various scientific research fields.

Scientific Research Applications

5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of diseases such as cancer, neurological disorders, and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of materials science.

Mechanism of Action

While the specific mechanism of action for 5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid is not available, nicotinic acid, a related compound, is known to act as an agonist at nicotinic acetylcholine receptors .

Preparation Methods

The synthesis of 5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid typically involves several stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid can be compared with other similar compounds, such as:

    6-Hydroxynicotinic acid: This compound is a precursor in the synthesis of this compound and shares some structural similarities.

    5-Bromo-6-methoxynicotinic acid: This compound has a similar bromine substitution but differs in the presence of a methoxy group instead of the piperidin-4-ylmethoxy group.

    6-(Piperidin-4-ylmethoxy)nicotinic acid: This compound lacks the bromine substitution but contains the piperidin-4-ylmethoxy group, making it structurally similar.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct physical, chemical, and biological properties .

Properties

IUPAC Name

5-bromo-6-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c13-10-5-9(12(16)17)6-15-11(10)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRIVGOXAKBRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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